6-bromo-N4-methylpyridine-3,4-diamine
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Overview
Description
6-Bromo-N4-methylpyridine-3,4-diamine is an organic compound with the molecular formula C6H8BrN3. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and methyl groups on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N4-methylpyridine-3,4-diamine typically involves the bromination of N4-methylpyridine-3,4-diamine. One common method is:
Starting Material: N4-methylpyridine-3,4-diamine.
Reagent: Bromine (Br2).
Solvent: Acetic acid or another suitable solvent.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N4-methylpyridine-3,4-diamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as 6-amino-N4-methylpyridine-3,4-diamine.
Oxidation Reactions: Oxidized derivatives of the original compound.
Reduction Reactions: Reduced forms of the compound, potentially leading to the removal of the bromine atom.
Scientific Research Applications
6-Bromo-N4-methylpyridine-3,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromo-N4-methylpyridine-3,4-diamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity. The bromine and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-5-methylpyridine-2,3-diamine: Similar structure but with different substitution patterns.
6-Bromo-N3-methylpyridine-3,4-diamine: Another isomer with the methyl group on a different nitrogen atom.
Uniqueness
6-Bromo-N4-methylpyridine-3,4-diamine is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of both bromine and methyl groups on the pyridine ring makes it a versatile compound for various chemical transformations and research applications.
Properties
CAS No. |
1234014-34-6 |
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Molecular Formula |
C6H8BrN3 |
Molecular Weight |
202.05 g/mol |
IUPAC Name |
6-bromo-4-N-methylpyridine-3,4-diamine |
InChI |
InChI=1S/C6H8BrN3/c1-9-5-2-6(7)10-3-4(5)8/h2-3H,8H2,1H3,(H,9,10) |
InChI Key |
MNAFCHNZEMIAPI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NC=C1N)Br |
Origin of Product |
United States |
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